molecular formula C12H13F5N2O2 B8017811 2-(Boc-amino)-5-(pentafluoroethyl)pyridine CAS No. 1580464-68-1

2-(Boc-amino)-5-(pentafluoroethyl)pyridine

Cat. No.: B8017811
CAS No.: 1580464-68-1
M. Wt: 312.24 g/mol
InChI Key: ZASNKMWFNLRBGM-UHFFFAOYSA-N
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Description

“2-(Boc-amino)-5-(pentafluoroethyl)pyridine” is a chemical compound that contains a Boc-protected amino group . The Boc (tert-butoxycarbonyl) group is a protective group often used in organic synthesis . It is stable towards most nucleophiles and bases .


Synthesis Analysis

The formation of Boc-protected amines, such as “this compound”, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . Protodeboronation of pinacol boronic esters is a valuable but not well-developed method in organic synthesis .


Molecular Structure Analysis

The Boc group in “this compound” is stable towards most nucleophiles and bases . This stability allows for an orthogonal protection strategy using a base-labile protection group such as Fmoc .


Chemical Reactions Analysis

Boc-protected amines can be deprotected under certain conditions . The use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .

Mechanism of Action

The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O), resulting in tert-butyl carbonate leaving as a leaving group . Tert-butyl bicarbonate then breaks down into CO2 (gas) and tert-butanol .

Future Directions

The protodeboronation of pinacol boronic esters, which could be relevant to the synthesis of “2-(Boc-amino)-5-(pentafluoroethyl)pyridine”, is a valuable but not well-developed method in organic synthesis . Future research could focus on developing this method further.

Properties

IUPAC Name

tert-butyl N-[5-(1,1,2,2,2-pentafluoroethyl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F5N2O2/c1-10(2,3)21-9(20)19-8-5-4-7(6-18-8)11(13,14)12(15,16)17/h4-6H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASNKMWFNLRBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(C=C1)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401125679
Record name Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1580464-68-1
Record name Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1580464-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[5-(1,1,2,2,2-pentafluoroethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401125679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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